
N-alpha-(9-Fluorenylmethyloxycarbonyl)-2,3-dehydro-leucine (Fmoc-2,3-dehydroLeu-OH)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-alpha-(9-Fluorenylmethyloxycarbonyl)-2,3-dehydro-leucine (Fmoc-2,3-dehydroLeu-OH) is a synthetic amino acid derivative that incorporates the fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is widely used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group can be selectively removed under mild basic conditions, making it a valuable tool in organic synthesis.
Synthetic Routes and Reaction Conditions:
Fmoc-2,3-dehydroLeu-OH: can be synthesized by reacting 2,3-dehydro-leucine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.
The reaction is typically carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature.
Industrial Production Methods:
On an industrial scale, the synthesis of Fmoc-2,3-dehydroLeu-OH involves large-scale reactions using automated peptide synthesizers.
The process includes the use of solid-phase peptide synthesis (SPPS) techniques, where the amino acid derivative is anchored to a resin and sequentially reacted with other amino acids to form the desired peptide chain.
Types of Reactions:
Oxidation: Fmoc-2,3-dehydroLeu-OH can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the dehydro-leucine moiety to its saturated form.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups depending on the desired application.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various reagents can be used for substitution reactions, including nucleophiles and electrophiles.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of 2,3-dehydro-leucine.
Reduction Products: Saturated leucine derivatives.
Substitution Products: Derivatives with different protecting groups or functional groups.
科学研究应用
Chemistry: Fmoc-2,3-dehydroLeu-OH is extensively used in peptide synthesis for the production of bioactive peptides and proteins. It is also employed in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides.
Biology: The compound is used in the study of protein-protein interactions and the development of peptide-based therapeutics. It is also utilized in the design of enzyme inhibitors and other biologically active molecules.
Medicine: Fmoc-2,3-dehydroLeu-OH is used in the development of peptide-based drugs, including those targeting cancer, infectious diseases, and metabolic disorders. Its ability to protect amino groups during synthesis makes it valuable in the production of therapeutic peptides.
Industry: The compound is used in the pharmaceutical industry for the large-scale synthesis of peptides and proteins. It is also employed in the production of diagnostic reagents and research tools.
作用机制
The mechanism by which Fmoc-2,3-dehydroLeu-OH exerts its effects depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form the desired peptide chain.
Molecular Targets and Pathways Involved:
Peptide Synthesis: The Fmoc group protects the amino group during the synthesis of peptides, allowing for the stepwise construction of peptide chains.
Biological Interactions: The compound may interact with various biological targets, including enzymes, receptors, and other proteins, depending on its specific application.
相似化合物的比较
Fmoc-Leucine: Similar to Fmoc-2,3-dehydroLeu-OH but without the dehydro modification.
Fmoc-Glycine: Another Fmoc-protected amino acid used in peptide synthesis.
Boc-Leucine: A similar compound using the tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.
Uniqueness:
Fmoc-2,3-dehydroLeu-OH is unique due to its dehydro modification, which can influence its reactivity and biological activity compared to other Fmoc-protected amino acids. This modification can enhance the compound's utility in specific synthetic and biological applications.
属性
IUPAC Name |
(E)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpent-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-11,13,18H,12H2,1-2H3,(H,22,25)(H,23,24)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKZCVMOYQZLMA-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C(\C(=O)O)/NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
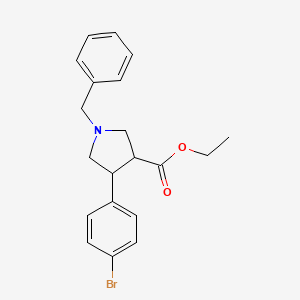
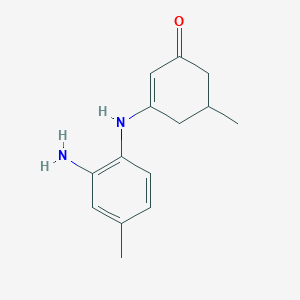
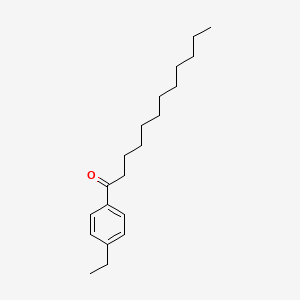
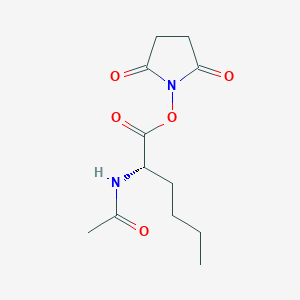
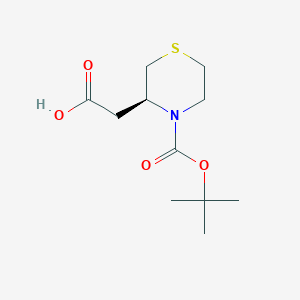
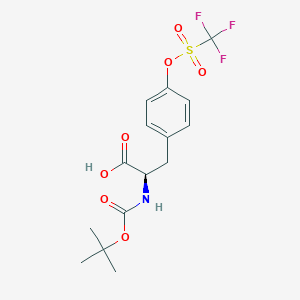
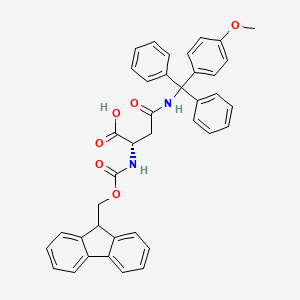
![(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(4-methoxyphenyl)-diphenylmethyl]imidazol-4-yl]propanoic acid](/img/structure/B6362952.png)
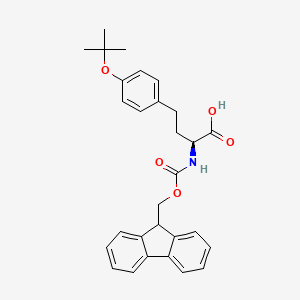
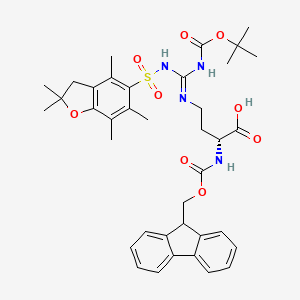
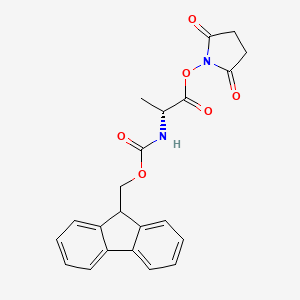
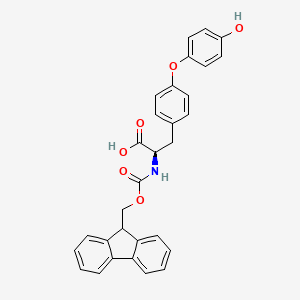
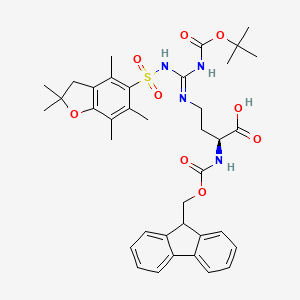
![tert-butyl N-[2-(2-nitrobenzenesulfonamido)ethyl]carbamate](/img/structure/B6362988.png)
